molecular formula C18H21N3O3S B2387730 5,6-Dihydro-1,4-dioxin-2-yl[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazino]methanone CAS No. 897468-74-5

5,6-Dihydro-1,4-dioxin-2-yl[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazino]methanone

Cat. No. B2387730
M. Wt: 359.44
InChI Key: CZGMUSMXFGEJEG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,4-dioxin ring, a benzothiazole ring, and a piperazine ring . These functional groups could confer a variety of chemical properties to the compound, depending on their arrangement and the presence of other substituents.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different part of the molecule. For example, the 1,4-dioxin ring could potentially be synthesized from 2,3-dihydroxybenzoic acid . The benzothiazole and piperazine rings could be added in subsequent steps, although the exact methods would depend on the specific substituents and functional groups present .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure . The exact structure would also depend on the specific substituents and their positions on the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,4-dioxin ring is a heterocyclic compound that is known to participate in a variety of chemical reactions . The benzothiazole and piperazine rings could also be involved in reactions, particularly if they contain reactive substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds related to "5,6-Dihydro-1,4-dioxin-2-yl[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazino]methanone" have been synthesized and tested for antimicrobial activities. For example, benzothiazole derivatives show variable and modest activity against investigated strains of bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antimycobacterial Chemotypes

  • The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the query compound, has been identified as a new anti-mycobacterial chemotype. Certain derivatives exhibited potent anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, indicating their potential as therapeutic agents in treating tuberculosis (Pancholia et al., 2016).

Anti-Inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from visnaginone and khellinone, which share structural motifs with the compound , have shown significant anti-inflammatory and analgesic activities. These findings highlight the potential of such compounds in developing new drugs for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Agents

  • A series of novel triazinyl and isoxazolyl derivatives, structurally similar to the target compound, were synthesized and evaluated for their anticonvulsant activities. The research demonstrated that some of these derivatives have significant potential as sodium channel blockers and anticonvulsant agents, offering insights into the development of treatments for epilepsy and related disorders (Malik & Khan, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some 1,4-dioxin compounds are known to be toxic, while others are not . Similarly, benzothiazole and piperazine compounds can have a range of safety profiles, depending on their specific structures .

properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-13-3-4-14-16(11-13)25-18(19-14)21-7-5-20(6-8-21)17(22)15-12-23-9-10-24-15/h3-4,11-12H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGMUSMXFGEJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-1,4-dioxin-2-yl[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazino]methanone

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